

"spectroscopic data of 2,4-Dimethyl-2-pentanol (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: 2,4-Dimethyl-2-pentanol

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Spectroscopic Profile of 2,4-Dimethyl-2-pentanol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **2,4-Dimethyl-2-pentanol**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a workflow visualization.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-Dimethyl-2-pentanol** (CAS No: 625-06-9, Molecular Formula: C₇H₁₆O).[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~1.71	m	1H	CH
~1.43	s	1H	OH
~1.20	s	6H	2 x CH ₃ (C2)
~1.15	d	2H	CH ₂
~0.88	d	6H	2 x CH ₃ (C4)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is referenced from publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)	Carbon Type	Assignment
~70.5	C	C2
~53.5	CH ₂	C3
~25.0	CH	C4
~29.5	CH ₃	2 x CH ₃ (C2)
~24.5	CH ₃	2 x CH ₃ (C4)

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. Data is referenced from publicly available spectra.^[4]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~2960	Strong	C-H stretch (alkane)
~1370	Medium	C-H bend (alkane)
~1150	Strong	C-O stretch (tertiary alcohol)

Note: The absorption bands are approximate. The broadness of the O-H stretch is indicative of hydrogen bonding.[\[1\]](#)[\[5\]](#)[\[6\]](#)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Fragmentation Assignment
116	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M - CH ₃] ⁺
59	High (Base Peak)	[C ₃ H ₇ O] ⁺
43	High	[C ₃ H ₇] ⁺

Note: The mass spectrum of alcohols often shows a weak or absent molecular ion peak due to facile fragmentation.[\[2\]](#)[\[7\]](#) The fragmentation pattern is characterized by alpha-cleavage and dehydration.[\[7\]](#)[\[8\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **2,4-Dimethyl-2-pentanol** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7

mL) in a standard 5 mm NMR tube.^[9] Tetramethylsilane (TMS) is added as an internal standard (0 ppm). The tube is capped and shaken gently to ensure a homogeneous solution.^[9]

- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- **¹H NMR Acquisition:** The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The spectrometer is tuned to the carbon frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum. Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated to determine the relative number of protons.

2.2 Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **2,4-Dimethyl-2-pentanol**, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr).^[10] The plates are pressed together to create a thin film.
- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- **Data Acquisition:** A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.^[11] The typical spectral range is 4000-400 cm⁻¹.^[11]

- **Data Processing:** The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}). The background spectrum is automatically subtracted from the sample spectrum.

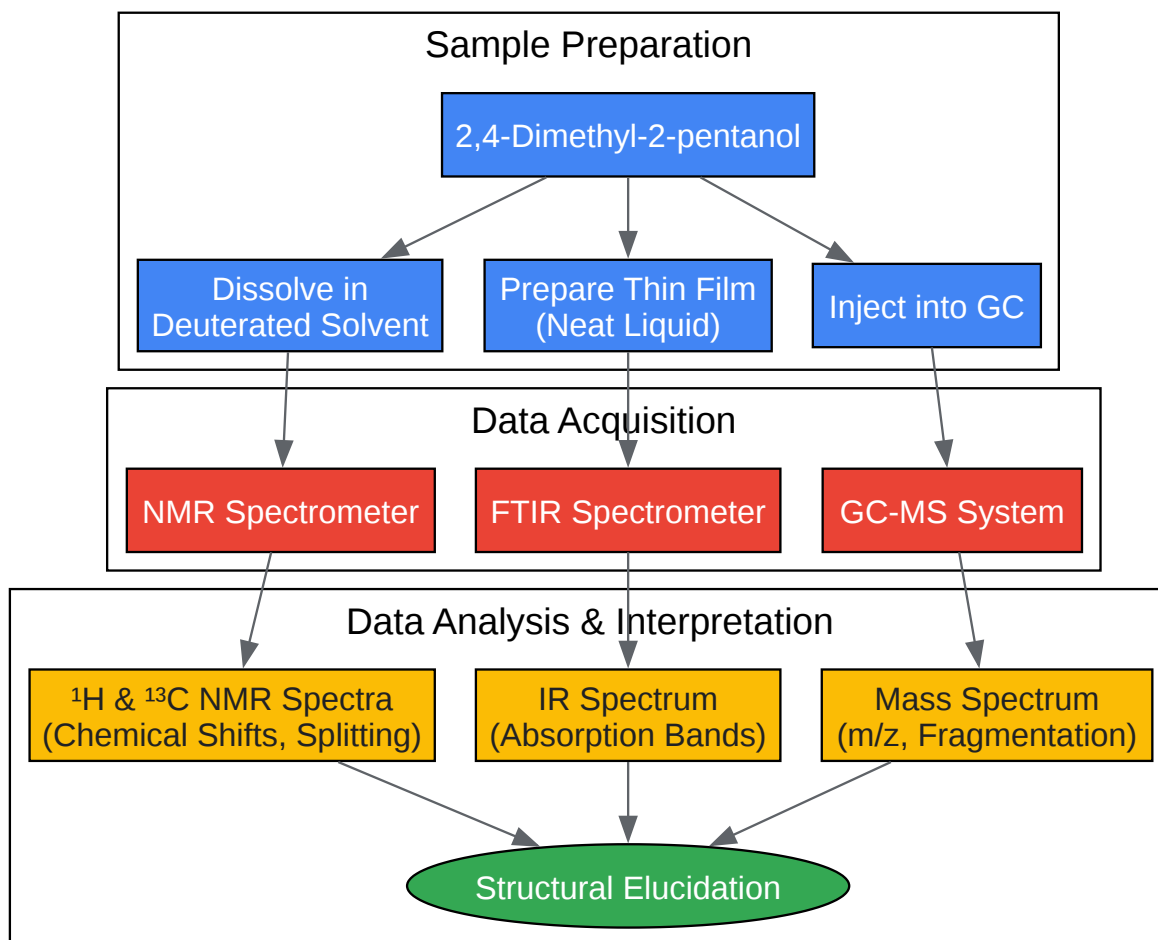
2.3 Mass Spectrometry (MS)

- **Sample Introduction:** For a volatile liquid like **2,4-Dimethyl-2-pentanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, which separates it from any impurities. The separated compound then enters the mass spectrometer.
- **Ionization:** Electron Ionization (EI) is a standard method for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z .[\[12\]](#)

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2,4-Dimethyl-2-pentanol**.

Spectroscopic Analysis Workflow



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Caption: Workflow for Spectroscopic Analysis.

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References

- 1. 2,4-Dimethyl-2-pentanol | C₇H₁₆O | CID 12235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Pentanol, 2,4-dimethyl- [webbook.nist.gov]
- 3. PubChemLite - 2,4-dimethyl-2-pentanol (C₇H₁₆O) [pubchemlite.lcsb.uni.lu]
- 4. 2,4-DIMETHYL-2-PENTANOL(625-06-9) 13C NMR spectrum [chemicalbook.com]
- 5. 2,4-DIMETHYL-2-PENTANOL(625-06-9) IR Spectrum [chemicalbook.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. ursinus.edu [ursinus.edu]
- 11. allsubjectjournal.com [allsubjectjournal.com]
- 12. mass spectrum of ethanol fragmentation pattern of ions for analysis and identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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